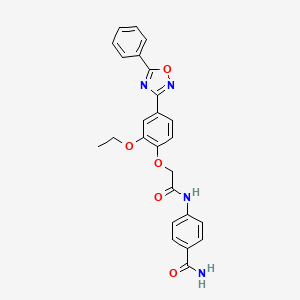
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide, also known as EPOB or EPO906, is a chemical compound that has been studied for its potential use in cancer treatment. It is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival.
Mécanisme D'action
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide inhibits the Wnt/β-catenin signaling pathway by targeting the interaction between β-catenin and T-cell factor (TCF), which is necessary for the transcriptional activation of Wnt target genes. 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide binds to the armadillo repeat domain of β-catenin, preventing its interaction with TCF and inhibiting the transcriptional activity of the pathway.
Biochemical and Physiological Effects:
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the Wnt/β-catenin signaling pathway. It has also been shown to reduce tumor growth and metastasis in animal models of cancer. In addition, 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide is its specificity for the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying this pathway in vitro and in vivo. However, its potency and efficacy may vary depending on the cell type and experimental conditions used. In addition, its use in clinical settings may be limited by its pharmacokinetic properties and potential side effects.
Orientations Futures
There are several potential future directions for research on 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of interest is the investigation of the role of this pathway in other diseases, such as neurodegenerative disorders and fibrosis. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide in cancer treatment.
Méthodes De Synthèse
The synthesis of 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step is the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, which is then converted to 2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetic acid. This intermediate is then coupled with 4-aminobenzamide to yield the final product, 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide.
Applications De Recherche Scientifique
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been studied extensively for its potential use in cancer treatment. The Wnt/β-catenin signaling pathway is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been shown to inhibit this pathway and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
4-[[2-[2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-2-32-21-14-18(24-28-25(34-29-24)17-6-4-3-5-7-17)10-13-20(21)33-15-22(30)27-19-11-8-16(9-12-19)23(26)31/h3-14H,2,15H2,1H3,(H2,26,31)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZSGJBVSAAPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

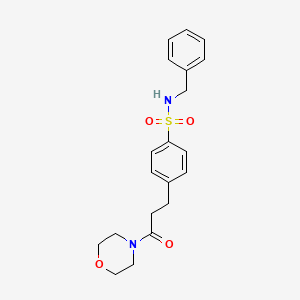
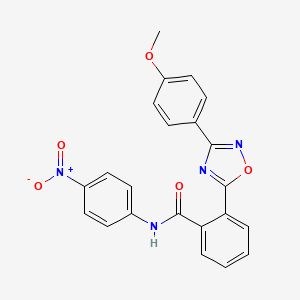

![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7709935.png)
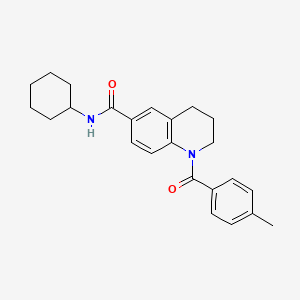

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)
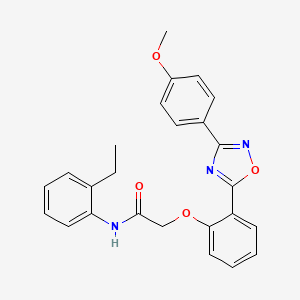

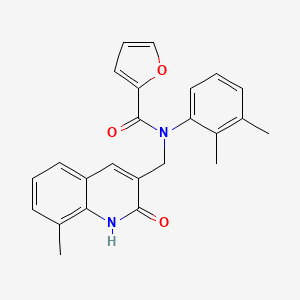
![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)

